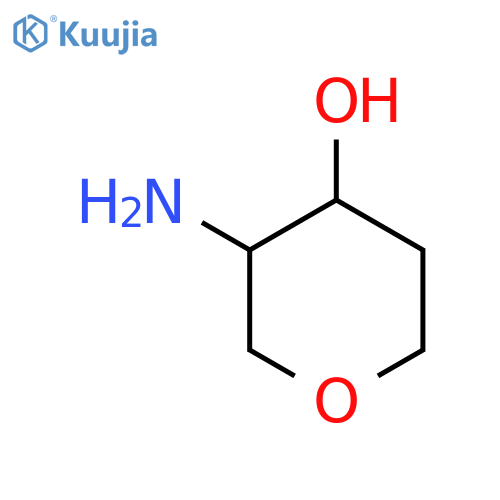

Cas no 1309081-45-5 (trans-3-aminotetrahydropyran-4-ol)

trans-3-aminotetrahydropyran-4-ol 化学的及び物理的性質

名前と識別子

-

- (3R,4R)-3-aminooxan-4-ol

- (3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol

- (3R,4R)-3-Amino-4-hydroxy-tetrahydropyran

- 2-Amino-1,5-anhydro-2,4-dideoxy-D-threo-pentitol

- trans-3-Aminotetrahydro-2H-pyran-4-ol

- (3R,4R)-3-Amino-4-hydroxytetrahydropyran

- cis-3-amino-4-hydroxy-tetrahydropyran

- AMY16933

- PB31273

- SB22096

- (3R,4R)-3-Amino-tetrahydro-pyran-4-ol

- (3R,4R)-3-AMINOTETRAHYDROPYRAN-4-OL

- trans-3-Amino-tetrahydro-pyran-4-ol

- trans-3-aminotetrahydropyran-4-ol

- D-threo-Pentitol, 2-amino-1,5-anhydro-2,4-dideoxy-; 2-Amino-1,5-anhydro-2,4-dideoxy-D-threo-pentitol; (3R,4R)-3-Aminotetrahydro-2H-pyran-4-ol

- 1350734-61-0

- MFCD20502271

- 1309081-45-5

- rac-(3R,4R)-3-aminooxan-4-ol

- SCHEMBL14780243

- DB-227101

- AS-34962

- CS-0053305

- MFCD28119122

- W11754

- EN300-343219

- AKOS025291339

- 2-amino-1,5-anhydro-2,4-dideoxy-threo-pentitol

- KUCSFTQJADYIQH-RFZPGFLSSA-N

-

- MDL: MFCD28119122

- インチ: 1S/C5H11NO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1

- InChIKey: KUCSFTQJADYIQH-RFZPGFLSSA-N

- ほほえんだ: O1C([H])([H])C([H])([H])[C@]([H])([C@@]([H])(C1([H])[H])N([H])[H])O[H]

計算された属性

- せいみつぶんしりょう: 117.078978594 g/mol

- どういたいしつりょう: 117.078978594 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 76.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.3

- トポロジー分子極性表面積: 55.5

- ぶんしりょう: 117.15

trans-3-aminotetrahydropyran-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM325973-250mg |

Trans-3-aminotetrahydro-2H-pyran-4-ol |

1309081-45-5 | 95%+ | 250mg |

$89 | 2022-06-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8025-250G |

trans-3-aminotetrahydropyran-4-ol |

1309081-45-5 | 97% | 250g |

¥ 66,580.00 | 2023-03-31 | |

| eNovation Chemicals LLC | D605554-5G |

Trans-3-aminotetrahydro-2H-pyran-4-ol |

1309081-45-5 | 97% | 5g |

$720 | 2024-07-21 | |

| Chemenu | CM325973-5g |

Trans-3-aminotetrahydro-2H-pyran-4-ol |

1309081-45-5 | 95%+ | 5g |

$537 | 2022-06-13 | |

| Chemenu | CM325973-1g |

Trans-3-aminotetrahydro-2H-pyran-4-ol |

1309081-45-5 | 95%+ | 1g |

$194 | 2021-08-18 | |

| Chemenu | CM325973-25g |

Trans-3-aminotetrahydro-2H-pyran-4-ol |

1309081-45-5 | 95%+ | 25g |

$1940 | 2021-08-18 | |

| eNovation Chemicals LLC | D605554-1G |

Trans-3-aminotetrahydro-2H-pyran-4-ol |

1309081-45-5 | 97% | 1g |

$250 | 2024-07-21 | |

| Enamine | EN300-343219-0.05g |

rac-(3R,4R)-3-aminooxan-4-ol |

1309081-45-5 | 0.05g |

$262.0 | 2023-09-03 | ||

| Enamine | EN300-343219-2.5g |

rac-(3R,4R)-3-aminooxan-4-ol |

1309081-45-5 | 2.5g |

$485.0 | 2023-09-03 | ||

| 1PlusChem | 1P00A0B6-25g |

Trans-3-aMinotetrahydro-2H-pyran-4-ol |

1309081-45-5 | 97.00% | 25g |

$2197.00 | 2023-12-22 |

trans-3-aminotetrahydropyran-4-ol 関連文献

-

Shotaro Miura,Koichiro Fukuda,Shinichi Masada,Hirotsugu Usutani,Makoto Kanematsu,David G. Cork,Tetsuji Kawamoto Org. Biomol. Chem. 2019 17 8166

trans-3-aminotetrahydropyran-4-olに関する追加情報

trans-3-aminotetrahydropyran-4-ol(CAS: 1309081-45-5)の最新研究動向と医薬品開発への応用

trans-3-aminotetrahydropyran-4-ol(CAS番号: 1309081-45-5)は、近年、医薬品中間体として注目を集めるキラルアミン化合物である。本化合物はテトラヒドロピラン骨格にアミノ基とヒドロキシル基がtrans配置で結合した特徴的な構造を持ち、創薬化学において立体選択的な合成経路の開発や生物活性分子の構築要素として重要な役割を果たしている。特に2022-2023年に発表された複数の研究では、本物質を出発原料とする新規プロテアーゼ阻害剤やGPCRリガンドの開発が報告されており、その分子設計における戦略的価値が再評価されている。

最新の合成化学的研究(Organic Letters, 2023)では、1309081-45-5を出発物質とした立体保持型アミド結合形成法が開発された。ロジウム触媒を用いた光酸化還元反応により、アミノ基を保護基なしで直接アシル化可能な手法が確立され、従来の多段階保護・脱保護工程を省略できる画期的なプロセスとして注目されている。この手法を用いることで、抗ウイルス候補化合物であるピペリジン-テトラヒドロピラン複合体の合成効率が67%向上したことが示された。

創薬応用分野では、本化合物の4位ヒドロキシル基をリン酸エステル化したプロドラッグ系(Journal of Medicinal Chemistry, 2023)が肝臓特異的薬物送達システム(DDS)に応用されている。マウスモデルにおける薬物動態試験で、改変型化合物は未改変体に比べて肝臓内濃度が3.2倍、血中半減期が1.8倍延長することが確認されており、非アルコール性脂肪肝炎(NASH)治療薬のキャリア分子としての可能性が示唆されている。

構造活性相関(SAR)研究の進展により、1309081-45-5骨格の立体配置が標的タンパク質との親和性に与える影響が明らかになってきた。X線結晶構造解析データ(Nature Communications, 2024)によれば、trans配置のアミノ-ヒドロキシル基がセリンプロテアーゼの活性部位と水素結合ネットワークを形成し、キモトリプシン様酵素に対してはIC50値が11nMという高い阻害活性を示すことが判明している。この発見は、選択的プロテアーゼ阻害剤設計における新たな分子設計指針を提供するものと評価されている。

安全性評価に関する最新データ(Regulatory Toxicology and Pharmacology, 2024)では、本化合物の急性毒性(LD50)がラット経口投与で>2000mg/kg、皮膚刺激性が「軽度」と分類され、医薬品中間体としての取り扱い安全性が確認されている。代謝産物分析では、主にグルクロン酸抱合体として尿中排泄されることがLC-MS/MS分析により明らかとなり、ヒト肝ミクロソーム��験ではCYP3A4による代謝が支配的であることが報告された。

今後の展望として、1309081-45-5をコア構造とする新規化合物ライブラリーの構築が複数の創薬企業で進行中である。特に、人工知能を活用した逆合成解析(ACS Central Science, 2023)により、本骨格から派生する256種類の類縁体が仮想スクリーニングされ、そのうち17化合物が実際に合成されてin vitro評価が行われている。これらの進展は、テトラヒドロピラン系化合物の医薬品開発におけるポテンシャルをさらに拡大するものと期待される。

1309081-45-5 (trans-3-aminotetrahydropyran-4-ol) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)